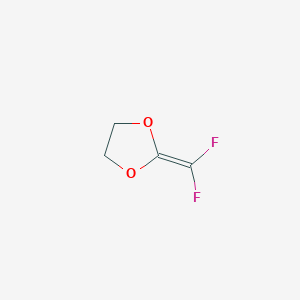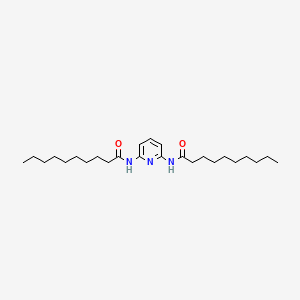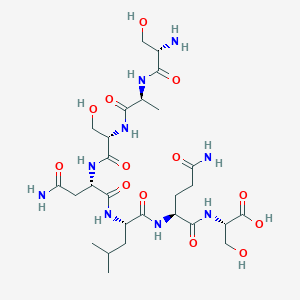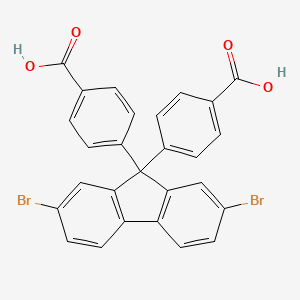![molecular formula C34H24N2S2 B14220150 4,5-Bis[(diphenylmethyl)sulfanyl]benzene-1,2-dicarbonitrile CAS No. 828915-54-4](/img/structure/B14220150.png)
4,5-Bis[(diphenylmethyl)sulfanyl]benzene-1,2-dicarbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,5-Bis[(diphenylmethyl)sulfanyl]benzene-1,2-dicarbonitrile is an organic compound characterized by the presence of two diphenylmethylsulfanyl groups attached to a benzene ring, which also bears two cyano groups at the 1 and 2 positions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Bis[(diphenylmethyl)sulfanyl]benzene-1,2-dicarbonitrile typically involves the reaction of 4,5-dichlorophthalonitrile with diphenylmethylthiol in the presence of a base such as potassium carbonate. The reaction is carried out in an appropriate solvent, often under reflux conditions, to facilitate the substitution of chlorine atoms by diphenylmethylsulfanyl groups .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity suitable for industrial applications.
化学反応の分析
Types of Reactions
4,5-Bis[(diphenylmethyl)sulfanyl]benzene-1,2-dicarbonitrile can undergo various chemical reactions, including:
Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The cyano groups can be reduced to amines using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfanyl groups can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like thiols, amines, or alkoxides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Corresponding substituted products depending on the nucleophile used.
科学的研究の応用
4,5-Bis[(diphenylmethyl)sulfanyl]benzene-1,2-dicarbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme inhibition due to its structural similarity to certain biological molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties
作用機序
The mechanism of action of 4,5-Bis[(diphenylmethyl)sulfanyl]benzene-1,2-dicarbonitrile is primarily related to its ability to interact with various molecular targets through its sulfanyl and cyano groups. These interactions can modulate the activity of enzymes or receptors, leading to changes in biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
4,5-Bis(phenylsulfanyl)benzene-1,2-dicarbonitrile: Similar structure but with phenylsulfanyl groups instead of diphenylmethylsulfanyl groups.
4,5-Bis(sulfanyl)benzene-1,2-dicarbonitrile: Lacks the diphenylmethyl groups, making it less bulky and potentially less sterically hindered.
4,5-Bis(methylsulfonyl)benzene-1,2-dicarbonitrile: Contains sulfonyl groups instead of sulfanyl groups, which can significantly alter its chemical reactivity and properties.
Uniqueness
4,5-Bis[(diphenylmethyl)sulfanyl]benzene-1,2-dicarbonitrile is unique due to the presence of bulky diphenylmethylsulfanyl groups, which can influence its steric and electronic properties. This uniqueness makes it a valuable compound for studying structure-activity relationships and developing new materials with tailored properties.
特性
CAS番号 |
828915-54-4 |
|---|---|
分子式 |
C34H24N2S2 |
分子量 |
524.7 g/mol |
IUPAC名 |
4,5-bis(benzhydrylsulfanyl)benzene-1,2-dicarbonitrile |
InChI |
InChI=1S/C34H24N2S2/c35-23-29-21-31(37-33(25-13-5-1-6-14-25)26-15-7-2-8-16-26)32(22-30(29)24-36)38-34(27-17-9-3-10-18-27)28-19-11-4-12-20-28/h1-22,33-34H |
InChIキー |
DJQVDKVUAVYODN-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)SC3=C(C=C(C(=C3)C#N)C#N)SC(C4=CC=CC=C4)C5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![15-[4-(Dimethylamino)phenyl]pentadecyl pyrene-1-carboxylate](/img/structure/B14220070.png)
![1H-Pyrazolo[4,3-c]isoquinoline, 3-methyl-5-[4-(trifluoromethyl)phenyl]-](/img/structure/B14220077.png)

![Pyrazinamine, N-[2-(4-pyridinyl)ethyl]-5-[3-(trifluoromethoxy)phenyl]-](/img/structure/B14220097.png)
![Phenol, 3-[8-(cyclopropylamino)imidazo[1,2-a]pyrazin-3-yl]-](/img/structure/B14220098.png)



![Benzenamine, 2,6-dibromo-4-[(1,1-dimethylethyl)azo]-N-methyl-](/img/structure/B14220121.png)

![2-(3-Azabicyclo[4.2.1]nonan-3-yl)ethan-1-amine](/img/structure/B14220135.png)

![D-Leucyl-D-alanyl-N-[(2-iodophenyl)methyl]-D-phenylalaninamide](/img/structure/B14220140.png)
![2-amino-N-[(1S)-1-phenylethyl]benzamide](/img/structure/B14220148.png)
